N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group and a thiazolino-thiino-chroman core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chroman-9-yl))acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(4-fluorophenyl)guanidine oxalate
Uniqueness
Compared to similar compounds, it offers a broader range of chemical and biological activities .
Properties
Molecular Formula |
C21H17FN2O3S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide |
InChI |
InChI=1S/C21H17FN2O3S2/c22-13-5-7-14(8-6-13)23-17(25)9-24-20-19(29-21(24)26)18-12(11-28-20)10-27-16-4-2-1-3-15(16)18/h1-8,12,18H,9-11H2,(H,23,25) |
InChI Key |
PHMLDPRJGXQWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3CC(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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